GN25

Description

Properties

IUPAC Name |

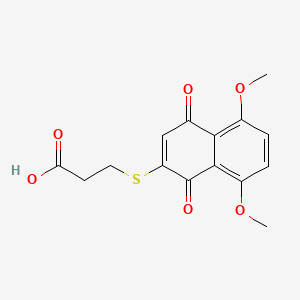

3-(5,8-dimethoxy-1,4-dioxonaphthalen-2-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6S/c1-20-9-3-4-10(21-2)14-13(9)8(16)7-11(15(14)19)22-6-5-12(17)18/h3-4,7H,5-6H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIRLGMLDOPLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=O)C=C(C(=O)C2=C(C=C1)OC)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to GN25: A Novel Inhibitor of the p53-Snail Interaction for K-Ras-Mutated Cancers

Affiliation: Google Research

Abstract

Oncogenic mutations in the K-Ras gene are prevalent in some of the most aggressive and difficult-to-treat cancers, including pancreatic, lung, and colon cancers. These mutations often lead to the suppression of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis. One key mechanism of this suppression is the upregulation of the transcription factor Snail, which directly binds to p53 and promotes its nuclear export and degradation. The compound GN25 has been identified as a novel and specific small-molecule inhibitor of this crucial p53-Snail protein-protein interaction. This document provides a comprehensive technical overview of the discovery, mechanism of action, and synthesis of this compound, along with its preclinical antitumor effects.

Introduction

The tumor suppressor p53 is a cornerstone of the cellular defense system against cancer. In response to cellular stress, such as DNA damage or oncogene activation, p53 orchestrates a transcriptional program that can lead to cell cycle arrest, senescence, or apoptosis. However, in many human cancers, the p53 pathway is inactivated, often through mutations in the p53 gene itself or through the action of inhibitory proteins.

In cancers driven by mutations in the K-Ras oncogene, the transcription factor Snail is frequently overexpressed. Snail is a key driver of the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties. Recent studies have revealed a more direct role for Snail in tumorigenesis: it can bind directly to the central DNA-binding domain of p53, leading to its inactivation and expulsion from the nucleus.[1] This discovery highlighted the p53-Snail interaction as a promising therapeutic target. A specific inhibitor could potentially restore p53 function in K-Ras-mutated cancer cells, reactivating the body's natural tumor suppression mechanisms. This compound was developed to meet this therapeutic need.[1]

Discovery of this compound

This compound, a 2-thio-dimethoxy naphthoquinone analog, was identified through a targeted search for small molecules capable of disrupting the p53-Snail interaction.[1] The discovery process focused on identifying compounds that could reactivate p53 signaling in cancer cell lines known to have K-Ras mutations and high levels of Snail expression.

The primary screening assay likely involved measuring the induction of p53 and its downstream target, p21, in K-Ras-transformed mouse embryonic fibroblasts (MEFs). This compound emerged as a lead compound due to its ability to induce p53 and p21 in a K-Ras-dependent manner.[1] Further validation confirmed that this compound directly interferes with the binding of p53 to Snail, thereby stabilizing p53 and restoring its transcriptional activity.[1]

Mechanism of Action

This compound exerts its antitumor effect by specifically inhibiting the binding of Snail to p53. This action initiates a cascade of events that collectively restore the tumor-suppressive function of wild-type p53.

The core mechanism involves:

-

Inhibition of p53-Snail Binding: this compound directly blocks the interaction between the Snail protein and the p53 protein.

-

p53 Activation: By preventing Snail-mediated repression, this compound leads to the accumulation and activation of p53 within the nucleus of cancer cells.

-

Induction of p21: Activated p53 transcriptionally upregulates its target genes, most notably CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21.

-

Cell Cycle Arrest and Apoptosis: The induction of p21 leads to cell cycle arrest, while prolonged p53 activation can trigger apoptosis (programmed cell death), thereby inhibiting tumor growth.

-

Reversal of EMT: By inhibiting Snail, a master regulator of EMT, this compound may also contribute to the reversal of the mesenchymal phenotype, reducing the invasive and metastatic potential of cancer cells.

The signaling pathway is illustrated in the diagram below.

Chemical Synthesis

While the exact, multi-step synthesis protocol for this compound is proprietary, its structure as a 2-thio-dimethoxy naphthoquinone analog suggests a synthetic route based on established organic chemistry principles. A plausible, generalized workflow is outlined below. The synthesis would likely begin with a substituted naphthalene core, followed by quinone formation and subsequent functionalization with dimethoxy and thio- groups.

Experimental Data

This compound has demonstrated significant antitumor activity in both in vitro and in vivo models of K-Ras-mutated cancers. The compound selectively inhibits the viability of cancer cells with this mutation while having a lesser effect on cells without it.

Table 1: In Vitro Cytotoxicity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines after a 24-hour incubation period.

| Cell Line | Cancer Type | K-Ras Status | IC50 (µM) | Citation |

| A549 | Lung Cancer | Mutated | Not specified, but activity confirmed | |

| HCT116 | Colon Cancer | Mutated | Not specified, but activity confirmed | |

| HL-60 | Leukemia | Not specified | 28.7 | |

| Jurkat | Leukemia | Not specified | 21.3 |

Data sourced from MedchemExpress product information.

Table 2: In Vivo Efficacy of this compound

This table outlines the results from a preclinical animal study evaluating the effect of this compound on tumor progression.

| Animal Model | Tumor Model | Treatment Protocol | Outcome | Citation |

| Nude Mice | A549 Xenograft | 10 and 20 mg/kg, i.p., once a week for 10 weeks | Blocked tumor progression and induced tumor regression |

Data sourced from MedchemExpress and APExBIO product information.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the growth and viability of cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., HMLE-SNAIL, Kras-HMLE) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-40 µM) or a vehicle control (DMSO) for 72 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.

Spheroid Formation Assay

This protocol evaluates the ability of this compound to inhibit the self-renewal and sphere-forming capacity of cancer stem-like cells.

-

Cell Seeding: Grow cells as spheroids in ultra-low attachment plates in appropriate stem cell media.

-

Spheroid Establishment: Allow spheroids to form and establish for 4-5 days.

-

Compound Treatment: Once established, expose the spheroids to a fixed concentration of this compound (e.g., 20 µM) or a vehicle control.

-

Microscopic Evaluation: After the desired incubation period (e.g., 72 hours), observe the spheroids under a microscope to assess their integrity. Disintegration or a significant reduction in size indicates compound activity.

-

Image Capture: Document the results by capturing photomicrographs of the treated and control spheroids.

Conclusion

This compound is a promising preclinical compound that represents a targeted therapeutic strategy for K-Ras-mutated cancers. By specifically disrupting the p53-Snail interaction, this compound reactivates the endogenous p53 tumor suppressor pathway, leading to cell cycle arrest and tumor regression in relevant cancer models. Its demonstrated efficacy in vitro and in vivo provides a strong rationale for further development. Future work should focus on optimizing its pharmacokinetic properties, evaluating its long-term toxicity profile, and exploring its potential in combination with other anticancer agents. The development of this compound underscores the therapeutic potential of targeting key protein-protein interactions that drive oncogenesis.

References

A Comprehensive Technical Analysis of Small-Molecule Mediated p53 Activation

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor formation. Its functions are tightly regulated, primarily through interaction with its principal negative regulator, the E3 ubiquitin ligase MDM2. In many cancers, the p53 pathway is inactivated through overexpression of MDM2, which targets p53 for proteasomal degradation. The development of small molecules to inhibit the p53-MDM2 interaction is a key therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.

Initial searches for a specific compound designated "GN25" in the context of p53 activation did not yield specific results in publicly available scientific literature. Therefore, this guide will focus on the well-characterized and clinically relevant small-molecule MDM2 inhibitor, Nutlin-3a , as a representative example to illustrate the principles, experimental validation, and therapeutic potential of disrupting the p53-MDM2 axis. The methodologies, data, and pathways described are archetypal for the study of potent MDM2 antagonists.

Mechanism of Action: Restoring p53 Function

Nutlin-3a is a potent and selective inhibitor of the p53-MDM2 interaction. It functions by mimicking the key amino acid residues of p53 (Phe19, Trp23, and Leu26) that are essential for binding to the hydrophobic pocket on the N-terminal domain of MDM2. By competitively occupying this pocket, Nutlin-3a effectively displaces MDM2, preventing the ubiquitination and subsequent degradation of p53. This leads to the stabilization and accumulation of p53 protein in the cell nucleus.

Accumulated p53 can then execute its canonical functions as a transcription factor, leading to the transactivation of a wide array of target genes. These genes orchestrate critical cellular responses, including cell cycle arrest, apoptosis (programmed cell death), and senescence, thereby exerting potent anti-tumor effects.

In Vivo Pharmacokinetics and Bioavailability of GN25: A Technical Guide

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties and bioavailability of GN25, also identified in scientific literature as HH-N25. The document is intended for researchers, scientists, and professionals involved in drug development, offering a detailed examination of the compound's behavior in preclinical models.

Introduction

This compound (HH-N25) is a novel nitrogen-substituted anthra[1,2-c][1][2][3]thiadiazole-6,11-dione derivative that has demonstrated significant potential as an anticancer agent. Its mechanism of action involves the selective inhibition of Topoisomerase I (TOP1) and the modulation of hormonal signaling pathways, specifically those mediated by the progesterone and androgen receptors.[1][2] A thorough understanding of its pharmacokinetics and bioavailability is crucial for its continued development and potential clinical application.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound has been characterized in male Sprague-Dawley rats following intravenous administration. The compound exhibits rapid metabolism and elimination.

Intravenous Administration

Following a single intravenous injection, this compound's concentration in plasma is marked by a high initial peak, followed by a relatively short half-life, indicating rapid clearance from the systemic circulation. The key pharmacokinetic parameters are summarized in the table below.

Table 1: Pharmacokinetic Parameters of this compound after Intravenous Injection (3 mg/kg) in Male Sprague-Dawley Rats

| Parameter | Symbol | Value (Mean ± SD) | Unit |

| Maximum Plasma Concentration | Cmax | 1446.67 ± 312.05 | ng/mL |

| Time to Maximum Concentration | Tmax | 0.14 ± 0.06 | h |

| Half-life | t1/2 | 4.51 ± 0.27 | h |

| Mean Residence Time | MRT | 2.56 ± 0.16 | h |

| Area Under the Curve (0-inf) | AUC | 2415.63 ± 256.51 | ng·h/mL |

| Oral Clearance | CL/f | 8.32 ± 1.45 | mL/h/kg |

| Apparent Volume of Distribution | Vd/f | 1.26 ± 0.15 | mL/kg |

Data presented as mean ± standard deviation (n=3).

Bioavailability

While a definitive study on the absolute oral bioavailability of this compound is not available in the reviewed literature, the reported oral clearance (CL/f) provides an insight into its behavior following oral administration. The value of 8.32 ± 1.45 mL/h/kg suggests that the compound is cleared from the body after oral ingestion. However, without comparative data from a dedicated oral administration study, the fraction of the orally administered dose that reaches systemic circulation (F%) cannot be determined.

Experimental Protocols

The following section details the methodology for the in vivo pharmacokinetic studies of this compound.

Animal Model

-

Species: Male Sprague-Dawley Rats

-

Age: 7 weeks

-

Supplier: Lesco Biotechnology

Intravenous Pharmacokinetic Study

-

Formulation: this compound was formulated in a solution of 0.5% (w/v) methylcellulose and 0.1% Tween-20.

-

Dose Administration: A single dose of 3.0 mg/kg body weight was administered via intravenous injection.

-

Blood Sampling: Blood samples (20 µL) were collected from the tail vein at 0.08, 0.25, 0.5, 1.0, 2, 4, 6, 8, 10, and 24 hours post-injection.

-

Sample Processing: Blood samples were centrifuged at 5000 rpm for 10 minutes to separate the plasma. The collected plasma samples were then stored for analysis.

-

Analytical Method: The concentration of this compound in plasma was quantified using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method with internal standardization and protein precipitation.

The workflow for the intravenous pharmacokinetic study is illustrated in the diagram below.

Caption: Workflow for the intravenous pharmacokinetic study of this compound in rats.

Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects through the inhibition of Topoisomerase I and interference with hormonal signaling.

Topoisomerase I Inhibition

This compound selectively inhibits Topoisomerase I (TOP1), an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the TOP1-DNA cleavage complex, this compound prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single-strand breaks and ultimately, cell death.

References

- 1. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]

The Impact of GN25 on the Tumor Microenvironment and Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GN25 is a novel small molecule inhibitor that has demonstrated significant anti-tumor activity by targeting the interaction between the transcription factor Snail and the tumor suppressor protein p53. This technical guide provides an in-depth overview of the current understanding of this compound's effects on the tumor microenvironment, with a particular focus on its anti-angiogenic properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development efforts in oncology.

Core Mechanism of Action: Snail-p53 Binding Inhibition

This compound is a 2-thio-dimethoxy naphthoquinone analog that specifically disrupts the binding of Snail to p53. In many cancers, particularly those with K-Ras mutations, Snail is overexpressed and directly binds to p53, leading to its cytoplasmic localization and subsequent degradation, thereby abrogating its tumor-suppressive functions. By inhibiting this interaction, this compound effectively reactivates p53, leading to the induction of its downstream targets, such as the cell cycle inhibitor p21, and pro-apoptotic proteins like Bax. This reactivation of p53-mediated tumor suppression is a cornerstone of this compound's anti-cancer effects.[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on various cellular processes related to the tumor microenvironment and angiogenesis.

Table 1: In Vitro Efficacy of this compound on Cell Viability

| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (h) | Effect | Reference |

| A549 | Lung Carcinoma (K-Ras mutant) | 1-10 | 1-6 | Dose- and time-dependent induction of p53 and p21 | [2] |

| HCT116 | Colorectal Carcinoma (K-Ras mutant) | 1-10 | 1-6 | Dose- and time-dependent induction of p53 and p21 | [2] |

| K-Ras-mutated MEF | Mouse Embryonic Fibroblasts | 10, 20 | 24 | Inhibition of cell viability | [2] |

| HUVEC | Human Umbilical Vein Endothelial Cells | Not Specified | Not Specified | Suppressed migration, wound healing, and tube formation | [3] |

| U87MG | Glioblastoma | Not Specified | Not Specified | Inhibited migration, wound healing, and vasculogenic mimicry |

Table 2: Anti-Angiogenic and Anti-Vasculogenic Mimicry Effects of this compound

| Assay | Cell Line | This compound Concentration | Effect | Reference |

| Migration Assay | HUVEC | Dose-dependent | Suppression of migration | |

| Wound Healing Assay | HUVEC, U87MG | Dose-dependent | Inhibition of wound closure | |

| Tube Formation Assay | HUVEC | Dose-dependent | Suppression of tube formation | |

| Vasculogenic Mimicry (VM) Assay | U87MG | Dose-dependent | Inhibition of VM | |

| Rat Aorta Ring Assay | - | Not Specified | Disrupted angiogenesis | |

| Zebrafish Embryo Model | - | Not Specified | Disrupted angiogenesis |

Table 3: Effect of this compound on Pro-Angiogenic Factors and Signaling Molecules

| Target Molecule | Cell Line | This compound Treatment | Effect | Reference |

| MMP-2 Secretion | HUVEC, U87MG | Dose-dependent | Decrease | |

| VEGF Secretion | HUVEC, U87MG | Dose-dependent | Decrease | |

| PI3K/AKT Pathway | HUVEC | Dose-dependent | Reduced phosphorylation | |

| p53 | K-Ras-mutated MEF, A549, HCT116 | 5 µM (4h), 1-10 µM (1-6h) | Activation/Induction | |

| p21 | K-Ras-mutated MEF, A549, HCT116 | 1-10 µM (1-6h) | Induction |

Table 4: In Vivo Anti-Tumor Efficacy of this compound

| Animal Model | Cancer Cell Line | This compound Dosage | Treatment Schedule | Outcome | Reference |

| Nude Mice | A549 (i.p. injection) | 10 and 20 mg/kg | i.p. once a week for 10 weeks | Blocked tumor progression and induced tumor regression |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells (e.g., A549, HCT116, HUVEC, U87MG) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for specified time periods (e.g., 24, 48, 72 h).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Western Blot Analysis

-

Protein Extraction: Lyse cells treated with this compound and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, p-AKT, total AKT, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative protein expression levels.

Tube Formation Assay

-

Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

-

Cell Seeding: Seed HUVECs (2 x 10⁴ cells/well) onto the Matrigel-coated plate.

-

Treatment: Treat the cells with different concentrations of this compound.

-

Incubation: Incubate the plate at 37°C for 6-12 hours.

-

Visualization and Quantification: Observe the formation of capillary-like structures using a microscope. The extent of tube formation can be quantified by measuring the total tube length, number of junctions, and number of loops using image analysis software.

Gelatin Zymography for MMP-2 Activity

-

Sample Preparation: Collect conditioned media from this compound-treated and control cells.

-

Electrophoresis: Mix the conditioned media with non-reducing sample buffer and run on a 10% SDS-polyacrylamide gel containing 0.1% gelatin.

-

Renaturation and Development: After electrophoresis, wash the gel with a buffer containing Triton X-100 to remove SDS and allow the MMPs to renature. Incubate the gel in a developing buffer at 37°C for 24-48 hours.

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry.

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously inject A549 cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., 10 or 20 mg/kg, i.p.) or vehicle control according to a predefined schedule (e.g., once a week).

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length × width²)/2.

-

Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Tumors can be further analyzed by immunohistochemistry or western blotting.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Antitumor effect of novel small chemical inhibitors of Snail-p53 binding in K-Ras-mutated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The anti-angiogenic and anti-vasculogenic mimicry effects of this compound in endothelial and glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of GN25 Binding to the p53-Snail Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of GN25, a small molecule inhibitor that targets the interaction between the tumor suppressor protein p53 and the transcription factor Snail. In many cancers, particularly those with K-Ras mutations, the upregulation of Snail leads to the suppression of p53, thereby promoting tumor growth and metastasis. This compound has emerged as a promising therapeutic agent by disrupting this interaction and restoring the tumor-suppressive functions of p53.[1][2][3] This document details the structural and functional consequences of this compound binding, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the relevant biological pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Mutation Status | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| K-Ras-mutated MEF | K-Ras mutant | 10 and 20 μM | 24 h | Inhibition of cell viability | [4][5] |

| K-Ras-mutated MEF | K-Ras mutant | 5 μM | 4 h | Activation of p53 | |

| A549 (Lung Cancer) | K-Ras mutant | 1-10 μM | 1-6 h | Dose- and time-dependent induction of p53 and p21 | |

| HCT116 (Colon Cancer) | K-Ras mutant | 1-10 μM | 1-6 h | Dose- and time-dependent induction of p53 and p21 | |

| Capan-1 (Pancreatic Cancer) | K-Ras mutant, p53WT/MT | 10 μM | 24 h | Suppression of cell viability | |

| Panc-1 (Pancreatic Cancer) | K-Ras mutant, p53 MT | - | - | No response to this compound |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Cell Line | This compound Dosage | Administration Route & Schedule | Observed Effect | Reference |

| Nude Mice | A549 | 10 and 20 mg/kg | Intraperitoneal, once a week for 10 weeks | Blocked tumor progression and induced tumor regression |

Signaling Pathway and Mechanism of Action

Oncogenic K-Ras signaling induces the expression of the transcription factor Snail. Snail, in turn, can directly bind to the DNA-binding domain of p53, leading to its cytoplasmic localization and subsequent degradation or exocytosis, effectively abrogating its tumor suppressor function. This compound acts as a specific inhibitor of this p53-Snail interaction. By preventing Snail from binding to p53, this compound allows p53 to translocate to the nucleus, where it can activate its target genes, such as p21, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in cancer cells harboring K-Ras mutations, where the K-Ras-Snail-p53 axis is a key driver of malignancy.

Caption: Mechanism of action of this compound in K-Ras mutated cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and the information available in the cited literature.

This protocol is designed to verify the interaction between endogenous p53 and Snail in cancer cells and to assess the inhibitory effect of this compound.

Materials:

-

Cancer cell lines (e.g., Capan-1)

-

Cell lysis buffer (RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

-

Anti-p53 antibody (e.g., DO-1) for immunoprecipitation

-

Anti-Snail antibody for Western blotting

-

Anti-p53 antibody (rabbit polyclonal) for Western blotting

-

Protein A/G agarose beads

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE gels and buffers

-

Western blot transfer system and membranes

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture Capan-1 cells to 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 10 μM) or DMSO for the indicated time (e.g., 6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing: Add 20 μL of protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the anti-p53 (DO-1) antibody and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add 30 μL of fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer.

-

Elution: Resuspend the beads in 2X Laemmli sample buffer and boil for 5 minutes to elute the protein complexes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Snail and anti-p53 antibodies to detect the co-precipitated proteins.

Caption: Workflow for Co-Immunoprecipitation.

This in vitro assay confirms a direct interaction between p53 and Snail and is used to screen for inhibitors like this compound.

Materials:

-

Purified GST-Snail fusion protein and GST protein (as a control)

-

Purified recombinant p53 protein

-

Glutathione-agarose beads

-

Binding buffer (e.g., RIPA buffer)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., Laemmli sample buffer)

-

This compound or other test compounds

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Protein Immobilization: Incubate purified GST-Snail or GST with glutathione-agarose beads in binding buffer for 1 hour at 4°C.

-

Washing: Wash the beads three times with wash buffer to remove unbound protein.

-

Binding Reaction: Add purified recombinant p53 to the beads. In parallel, set up reactions including this compound (e.g., 0.1 mM) or a vehicle control. Incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by boiling the beads in 2X Laemmli sample buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-p53 antibody to detect the interaction.

Caption: Workflow for GST Pull-Down Assay.

This assay measures the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., A549, HCT116)

-

96-well plates

-

Complete culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours). Include vehicle-treated (DMSO) and untreated controls.

-

MTT Addition: Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound represents a targeted therapeutic strategy for cancers characterized by K-Ras mutations and subsequent Snail-mediated p53 suppression. The data and protocols presented in this guide offer a comprehensive overview of the structural and functional aspects of this compound's interaction with the p53-Snail complex. The methodologies described provide a framework for further investigation into this and similar protein-protein interaction inhibitors, which hold significant promise for the future of cancer therapy. The detailed visualization of the signaling pathway and experimental workflows aims to facilitate a deeper understanding and guide future research in this critical area of drug development.

References

GN25 as a Chemical Probe for Studying p53-Snail Protein-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GN25 is a novel small molecule inhibitor that specifically targets the protein-protein interaction (PPI) between the tumor suppressor p53 and the transcription factor Snail. As a 2-thio-dimethoxy naphthoquinone analog, this compound has emerged as a valuable chemical probe for investigating the roles of the p53-Snail axis in cancer biology, particularly in the context of oncogenic K-Ras mutations. In cancer cells with mutated K-Ras, Snail is often overexpressed and binds to p53, leading to its suppression and subsequent elimination from the cell. By disrupting this interaction, this compound can restore p53 function, inducing the expression of downstream targets like p21 and promoting anti-tumor effects. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and the signaling pathways it modulates.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | K-Ras Status | p53 Status | This compound Concentration | Effect | Reference |

| A549 | Mutated | Wild-Type | 1-10 µM | Induces p53 and p21 expression in a dose- and time-dependent manner. | |

| HCT116 | Mutated | Wild-Type | 1-10 µM | Induces p53 and p21 expression in a dose- and time-dependent manner; suppresses cell viability. | |

| K-Ras-transformed MEF | Mutated | Wild-Type | 10 and 20 µM | Inhibits cell viability. | |

| N-Ras/Myc-transformed MEF | Wild-Type | Wild-Type | Not specified | Does not inhibit viability. | |

| Capan-1 | Mutated | WT/MT | 10 µM | Suppresses cell viability. |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Xenograft | This compound Dosage | Administration | Outcome | Reference |

| Athymic nude mice | A549 | 10 and 20 mg/kg | Intraperitoneal injection, once a week for 10 weeks | Blocks tumor progression and induces tumor regression with no significant toxicity observed in the liver, pancreas, or kidney. | |

| SCID mice | Pancreatic cancer cell lines (AsPC-1, Capan-2, BxPC-3, Colo-357) | 35 mg/kg (maximum tolerated dose) | Intravenous injection | In combination with oxaliplatin, induces synergistic growth inhibition and apoptosis. |

Mechanism of Action and Signaling Pathways

This compound functions by directly interfering with the binding of Snail to p53. This interaction is particularly relevant in cancers driven by oncogenic K-Ras, which promotes the stabilization and accumulation of Snail. The binding of Snail to the DNA-binding domain of p53 effectively inactivates its tumor-suppressive functions. By blocking this interaction, this compound reactivates p53, leading to the transcription of its target genes, such as the cell cycle inhibitor p21.

Furthermore, the activity of this compound has been linked to the Hedgehog (Hh) signaling pathway. Constitutive activation of the Hh pathway component Gli can enhance the expression of Snail, a p53 suppressor. This compound, particularly in combination with chemotherapy agents like oxaliplatin, has been shown to interfere with Hh signaling and suppress Snail expression, suggesting a multi-faceted mechanism of action.

Unlocking p53: A Technical Guide to the Early-Stage Discovery of Small Molecule Inhibitors Targeting the p53-Snail Interaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the strategies and methodologies employed in the early-stage discovery of small molecule inhibitors that disrupt the binding of the tumor suppressor protein p53 and the transcription factor Snail. The aberrant interaction between p53 and Snail is a critical mechanism in certain cancers, particularly those with oncogenic K-Ras mutations, leading to the suppression of p53's tumor-suppressive functions. This guide offers detailed experimental protocols, quantitative data on identified inhibitors, and visual representations of the key signaling pathways and experimental workflows to aid researchers in this promising area of cancer drug discovery.

The Oncogenic K-Ras-Snail-p53 Signaling Pathway

In many human cancers, the tumor suppressor protein p53 is inactivated, not by mutation, but through its interaction with other proteins. One such critical interaction is with the zinc-finger transcription factor Snail. In cancers harboring an oncogenic K-Ras mutation, a signaling cascade is initiated that leads to the stabilization and nuclear accumulation of Snail. This is often mediated through the activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Stabilized Snail then directly binds to the DNA-binding domain of p53, leading to its functional inhibition and subsequent degradation or cellular export[1][2]. This allows cancer cells to evade p53-mediated apoptosis and senescence, promoting tumor growth and survival. The development of small molecule inhibitors that can disrupt the p53-Snail interaction is therefore a promising therapeutic strategy to reactivate p53 in these cancers.

Identifying p53-Snail Binding Inhibitors: A High-Throughput Screening Workflow

The initial discovery of small molecule inhibitors of the p53-Snail interaction typically involves a multi-step process beginning with high-throughput screening (HTS) of chemical libraries. This is followed by a series of validation and characterization assays to confirm the inhibitory activity and elucidate the mechanism of action.

Quantitative Data of Identified p53-Snail Inhibitors

Several small molecules have been identified that disrupt the p53-Snail interaction. The following table summarizes the available quantitative data for some of these compounds.

| Compound | Type | Target | IC50 | Kd | Cell Line | Reference |

| GN25 | Naphthoquinone analog | p53-Snail Binding | ~1 µM (in vitro) | - | A549, HCT116 | |

| GN29 | Naphthoquinone analog | p53-Snail Binding | Not specified | - | A549, HCT116 | |

| Quercetin | Flavonoid | p53-Snail Binding | ~1 µM (in vitro) | - | A549 | |

| Morin | Flavonoid | p53-Snail Binding | ~1 µM (in vitro) | - | A549 | |

| Ferulic Acid | Hydroxycinnamic acid | p53-Snail Binding | ~1 µM (in vitro) | - | A549 | |

| CYD19 | Small Molecule | Snail-CBP/p300 Interaction | 0.405 µM (HDAC1) | 0.18 µM (Snail) | HCT-116 |

Detailed Experimental Protocols

This section provides detailed protocols for the key experiments involved in the discovery and validation of p53-Snail binding inhibitors.

High-Throughput Screening: ELISA-Based Assay

This assay is designed to rapidly screen large chemical libraries for compounds that inhibit the binding of p53 to Snail.

Materials:

-

96-well high-binding microplates

-

Recombinant His-tagged p53 (e.g., residues 93-292)

-

Recombinant GST-tagged Snail

-

Small molecule compound library

-

Coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBST)

-

Wash buffer (PBST: PBS with 0.05% Tween-20)

-

Primary antibody: Anti-GST antibody

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 N H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with 100 µL of His-p53 (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL of wash buffer per well.

-

Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Compound Incubation: Add 100 µL of GST-Snail (pre-incubated with the test compounds at desired concentrations for 30 minutes) to each well. Include positive (GST-Snail without inhibitor) and negative (no GST-Snail) controls. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Primary Antibody Incubation: Add 100 µL of anti-GST antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a plate reader. A decrease in absorbance in the presence of a compound indicates inhibition of the p53-Snail interaction.

Validation: GST Pull-Down Assay

This in vitro assay is used to confirm the direct interaction between p53 and Snail and to validate the inhibitory effect of hit compounds from the HTS.

Materials:

-

GST-tagged Snail and empty GST protein (as a negative control) expressed and purified from E. coli.

-

Recombinant His-tagged p53 or cell lysate containing p53.

-

Glutathione-Sepharose beads.

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, and protease inhibitors).

-

Wash buffer (Binding buffer with adjusted salt concentration if needed).

-

Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0).

-

SDS-PAGE gels and Western blot reagents.

-

Antibodies: anti-p53 and anti-GST.

Procedure:

-

Bead Preparation: Wash the Glutathione-Sepharose beads with binding buffer.

-

Protein Binding: Incubate purified GST-Snail or GST with the washed beads for 1-2 hours at 4°C with gentle rotation to immobilize the protein.

-

Washing: Wash the beads three times with binding buffer to remove unbound protein.

-

Interaction: Add recombinant p53 or cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation. For inhibitor studies, pre-incubate the p53/lysate with the compound before adding to the beads.

-

Washing: Wash the beads three to five times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins by adding elution buffer and incubating for 10-15 minutes at room temperature, or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with anti-p53 and anti-GST antibodies. A reduced p53 band in the presence of the inhibitor confirms its activity.

Cellular Confirmation: Co-Immunoprecipitation (Co-IP)

Co-IP is performed to confirm the p53-Snail interaction within a cellular context and to assess the efficacy of inhibitors in disrupting this endogenous interaction.

Materials:

-

Cancer cell line known to express both p53 and Snail (e.g., A549).

-

Test inhibitor compound.

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

-

Antibody for immunoprecipitation (e.g., anti-p53 or anti-Snail).

-

Control IgG antibody.

-

Protein A/G magnetic or agarose beads.

-

Wash buffer (e.g., Co-IP lysis buffer).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

SDS-PAGE and Western blot reagents.

-

Antibodies for detection: anti-p53 and anti-Snail.

Procedure:

-

Cell Treatment: Treat cells with the inhibitor compound or vehicle control for the desired time.

-

Cell Lysis: Harvest and lyse the cells in Co-IP lysis buffer on ice.

-

Pre-clearing: (Optional) Incubate the cell lysate with control IgG and Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody (anti-p53 or anti-Snail) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Bead Incubation: Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them three to five times with wash buffer.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

-

Analysis: Separate the eluted proteins by SDS-PAGE and perform Western blotting to detect the co-precipitated protein (Snail if p53 was immunoprecipitated, or vice versa). A decrease in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.

Functional Validation: Cell Viability and Western Blot Analysis

These assays are crucial to determine the functional consequences of inhibiting the p53-Snail interaction, such as restoration of p53 activity and induction of cell death.

4.4.1 Cell Viability Assay (MTT or CellTiter-Glo)

Procedure (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the inhibitor compound and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm). A decrease in absorbance indicates reduced cell viability.

4.4.2 Western Blot for p53 and p21

Procedure:

-

Cell Treatment and Lysis: Treat cells with the inhibitor compound for various time points and lyse the cells.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against p53, p21 (a downstream target of p53), and a loading control (e.g., β-actin or GAPDH). Then, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system. An increase in p53 and p21 levels upon inhibitor treatment suggests reactivation of the p53 pathway.

Conclusion

The discovery of small molecule inhibitors of the p53-Snail interaction represents a targeted and promising approach for the treatment of cancers with a dysregulated p53 pathway, particularly those driven by oncogenic K-Ras. This technical guide provides a foundational framework for researchers entering this field, from the initial high-throughput screening of compound libraries to the detailed validation and functional characterization of potential lead compounds. The methodologies and data presented herein should facilitate the continued exploration and development of novel therapeutics aimed at restoring the tumor-suppressive function of p53.

References

Methodological & Application

Application Notes and Protocols for Solubilizing GN25 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and application of GN25, a potent inhibitor of Snail-p53 binding, for in vitro cell culture experiments. This compound, a 2-thio-dimethoxy naphthoquinone analog, has demonstrated significant anti-tumor effects by inducing the expression of p53 and p21.[1][2] Accurate preparation and application of this compound are critical for obtaining reproducible and meaningful experimental results.

Properties of this compound

| Property | Description | Source |

| Mechanism of Action | Specific inhibitor of Snail-p53 binding.[1][2] | [1] |

| Downstream Effects | Induces p53 and p21 expression, inhibits cell viability in K-Ras-mutated cancer cells, and exhibits anti-angiogenic properties. | |

| Cell Line Activity | Effective in various cancer cell lines including K-Ras-transformed mouse embryonic fibroblasts (MEFs), A549 (lung), HCT116 (colon), and multiple pancreatic cancer cell lines. | |

| In Vivo Activity | Blocks tumor progression and induces tumor regression in nude mice inoculated with A549 cells. |

Recommended Solubilization Protocol for this compound

This compound is a hydrophobic molecule and requires an organic solvent for initial solubilization before being diluted in aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Warming bath or block (optional)

-

Sonicator (optional)

Protocol for Preparing a 10 mM Stock Solution:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of your cell cultures.

-

Weighing this compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Calculating DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM stock solution.

-

Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the this compound powder.

-

Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitate.

-

Gentle Warming (Optional): If the compound does not fully dissolve, gentle warming at 37°C for 10-15 minutes can be applied. Avoid excessive or prolonged heating to prevent compound degradation.

-

Sonication (Optional): A brief sonication in a water bath can also help to break down any small aggregates and aid in complete dissolution.

-

Storage: Store the 10 mM this compound stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions are typically stable for at least one month at -20°C and up to six months at -80°C, but it is recommended to refer to the manufacturer's instructions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of this compound in an MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) assay to determine its effect on cell viability.

Materials:

-

Cells of interest (e.g., A549, HCT116)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT reagent

-

Solubilization buffer (e.g., DMSO or a detergent-based buffer)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Preparation of Working Solutions: Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability.

Western Blotting for p53 and p21 Induction

This protocol describes how to treat cells with this compound to analyze the induction of p53 and p21 protein expression via Western blotting.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer

-

Primary antibodies (anti-p53, anti-p21, anti-loading control e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 5 µM) for a specified time (e.g., 1-6 hours). Include a vehicle control.

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Sample Preparation: Prepare protein samples for SDS-PAGE by adding loading buffer and heating.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against p53, p21, and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of p53 and p21.

Visualizations

Caption: this compound inhibits the Snail-p53 interaction, restoring p53 function.

Caption: Workflow for solubilizing this compound to create a stock solution.

Caption: General workflow for cell-based assays using this compound.

References

Combining GN25 with other chemotherapeutic agents for synergistic effects

Application Notes and Protocols for Researchers

Introduction

GN25 is a novel small molecule inhibitor that disrupts the interaction between the Snail transcription factor and the tumor suppressor protein p53. This interaction is a key mechanism in certain cancers, particularly those with K-Ras mutations, to evade p53-mediated apoptosis. By inhibiting this binding, this compound restores p53 function, leading to the induction of apoptosis and cell cycle arrest in cancer cells. Preclinical studies have demonstrated the antitumor effects of this compound in various cancer models. These notes provide detailed protocols for investigating the synergistic effects of this compound in combination with the chemotherapeutic agent Oxaliplatin, particularly in the context of pancreatic cancer.

Mechanism of Action and Rationale for Combination Therapy

Oncogenic K-Ras mutations, prevalent in pancreatic cancer, lead to the upregulation and stabilization of Snail. Snail, in turn, binds to and suppresses p53, thereby promoting cancer cell survival. This compound directly counteracts this by preventing the Snail-p53 interaction, thus reactivating the p53 pathway. This leads to the upregulation of downstream targets such as the pro-apoptotic protein Bax and the cell cycle inhibitor p21.

Furthermore, the combination of this compound with Oxaliplatin has been shown to synergistically enhance antitumor activity. This synergy is attributed to the dual targeting of the Hedgehog and K-Ras signaling pathways. The Hedgehog pathway, often hyperactivated in pancreatic cancer, contributes to tumor growth and is also known to upregulate Snail. By interfering with both of these critical pathways, the combination of this compound and Oxaliplatin offers a promising strategy to overcome resistance and improve therapeutic outcomes.

Data Presentation: Synergistic Effects of this compound and Oxaliplatin in Pancreatic Cancer Cell Lines

The combination of this compound and Oxaliplatin has been observed to induce a synergistic cytotoxic effect in multiple pancreatic cancer cell lines, as evidenced by a Combination Index (CI) of less than 1. While specific IC50 values from a peer-reviewed full text are not available, the following table illustrates the expected synergistic enhancement of growth inhibition.

| Cell Line | Treatment | Illustrative IC50 (µM) | Combination Index (CI) |

| AsPC-1 | This compound | 15 | < 1 |

| Oxaliplatin | 10 | ||

| This compound + Oxaliplatin | 5 (this compound) + 3 (Oxaliplatin) | ||

| Capan-2 | This compound | 20 | < 1 |

| Oxaliplatin | 12 | ||

| This compound + Oxaliplatin | 7 (this compound) + 4 (Oxaliplatin) | ||

| BxPC-3 | This compound | 18 | < 1 |

| Oxaliplatin | 15 | ||

| This compound + Oxaliplatin | 6 (this compound) + 5 (Oxaliplatin) | ||

| Colo-357 | This compound | 25 | < 1 |

| Oxaliplatin | 20 | ||

| This compound + Oxaliplatin | 8 (this compound) + 7 (Oxaliplatin) |

Experimental Protocols

Cell Culture

Pancreatic cancer cell lines (e.g., AsPC-1, Capan-2, BxPC-3, Colo-357) should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound and Oxaliplatin, both individually and in combination.

Materials:

-

96-well plates

-

Pancreatic cancer cells

-

This compound (stock solution in DMSO)

-

Oxaliplatin (stock solution in sterile water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound, Oxaliplatin, or a combination of both for 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined using dose-response curve analysis software. The combination index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V-FITC Staining)

This protocol is used to quantify the induction of apoptosis following treatment with this compound and Oxaliplatin.

Materials:

-

6-well plates

-

Pancreatic cancer cells

-

This compound

-

Oxaliplatin

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound, Oxaliplatin, or the combination for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins in the Snail-p53 and Hedgehog signaling pathways.

Materials:

-

Pancreatic cancer cells

-

This compound

-

Oxaliplatin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-Snail, anti-p53, anti-Bax, anti-p21, anti-Gli1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Treat cells with this compound, Oxaliplatin, or the combination for 48 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

Application Note: Using CRISPR-Cas9 to Identify Genes that Sensitize Cells to GN25

Audience: Researchers, scientists, and drug development professionals.

Introduction

The identification of molecular targets that modulate cellular response to therapeutic compounds is a critical step in drug development. The CRISPR-Cas9 system has emerged as a powerful tool for genome-wide loss-of-function screens, enabling the systematic identification of genes that influence sensitivity or resistance to a given drug.[1] This application note provides a detailed protocol for employing a genome-wide CRISPR-Cas9 knockout screen to identify genes that sensitize cells to a hypothetical cytotoxic compound, GN25. The described workflow is adaptable for various cell lines and compounds, serving as a comprehensive guide for researchers aiming to elucidate drug mechanisms and discover novel therapeutic targets.

The core principle of this positive selection screen is to identify single-guide RNAs (sgRNAs) that are depleted in a cell population following treatment with a cytotoxic agent.[1] The loss of a specific sgRNA indicates that the knockout of its target gene confers sensitivity to the drug, making these "sensitizer" genes potential targets for combination therapies or for understanding the compound's mechanism of action.

Data Presentation

A genome-wide CRISPR-Cas9 screen generates a large dataset of sgRNA read counts, which are then analyzed to identify statistically significant gene hits. The data is typically presented in a ranked list of genes based on their sensitization or resistance score. For this application note, we present a hypothetical dataset modeled after a screen identifying sensitizer genes for the BRAF inhibitor, vemurafenib.[1][2] Analysis is often performed using software such as MAGeCK, which provides p-values and false discovery rates (FDR) for each gene.[1]

Table 1: Top Gene Hits from a Hypothetical CRISPR-Cas9 Screen for this compound Sensitization

| Gene Symbol | Description | p-value | False Discovery Rate (FDR) |

| NF1 | Neurofibromin 1 | 1.25E-05 | 0.001 |

| MED12 | Mediator complex subunit 12 | 3.50E-05 | 0.002 |

| CUL3 | Cullin 3 | 8.70E-05 | 0.004 |

| NF2 | Neurofibromin 2 | 1.10E-04 | 0.004 |

| TAF6L | TATA-box binding protein associated factor 6 like | 2.30E-04 | 0.007 |

| TADA2B | Transcriptional Adaptor 2B | 4.50E-04 | 0.012 |

| SUPT20H | SPT20 Homolog, SAGA Complex Component | 6.80E-04 | 0.015 |

| CCDC101 | Coiled-coil domain containing 101 | 9.10E-04 | 0.018 |

Experimental Protocols

This section provides detailed protocols for the key steps of the CRISPR-Cas9 screening workflow.

Protocol 1: Lentiviral Production of sgRNA Library

This protocol describes the packaging of a pooled sgRNA library into lentiviral particles.

Materials:

-

HEK293T cells

-

IMDM growth medium with 10% FBS

-

Lentiviral sgRNA library plasmid pool

-

Packaging plasmids (e.g., psPAX2)

-

Envelope plasmid (e.g., pMD2.G)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Opti-MEM reduced serum medium

-

0.45 µm filter

Procedure:

-

Seed HEK293T cells in 15 cm dishes at a density of 0.6 x 10^5 cells/cm^2 and grow for 24 hours to reach approximately 80% confluency.

-

Prepare the DNA-transfection reagent mix by combining the sgRNA library plasmids, packaging plasmid, and envelope plasmid with the transfection reagent in Opti-MEM, following the manufacturer's instructions.

-

Add the transfection mix dropwise to the HEK293T cells.

-

After 24 hours, replace the medium with fresh growth medium.

-

Collect the virus-containing supernatant 72 hours post-transfection.

-

Filter the supernatant through a 0.45 µm filter to remove cellular debris.

-

Concentrate the virus if necessary and store at -80°C in small aliquots.

Protocol 2: Lentiviral Transduction of Target Cells

This protocol outlines the infection of the target cell line with the sgRNA lentiviral library.

Materials:

-

Target cells (Cas9-expressing)

-

Complete growth medium

-

Lentiviral sgRNA library

-

Polybrene

-

Puromycin

Procedure:

-

Plate the target cells in large-format flasks to maintain a library representation of at least 500-1000 cells per sgRNA.

-

On the day of transduction, add polybrene to the cell culture medium at a final concentration of 4-8 µg/mL to enhance transduction efficiency.

-

Add the lentiviral library to the cells at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

-

Incubate the cells with the virus for 16-24 hours.

-

Replace the virus-containing medium with fresh medium.

-

After 24-48 hours, begin selection with puromycin at a pre-determined concentration to eliminate non-transduced cells.

-

Culture the cells in puromycin-containing medium for 7 days, ensuring the cell population is maintained at a sufficient number to preserve library complexity.

Protocol 3: this compound Treatment and Sample Collection

This protocol describes the treatment of the transduced cell pool with the cytotoxic compound this compound.

Materials:

-

Transduced and selected cell pool

-

Complete growth medium

-

This compound compound

-

DMSO (vehicle control)

Procedure:

-

Split the puromycin-resistant cell pool into two populations: a control group treated with DMSO and a treatment group treated with this compound.

-

Treat the cells with this compound at a concentration that results in significant but not complete cell death (e.g., IC50 to IC80) for a pre-determined duration (e.g., 14 days).

-

Maintain the cells, passaging as needed, and ensure the cell number does not drop below the level required for library representation.

-

At the end of the treatment period, harvest the surviving cells from both the DMSO and this compound-treated populations for genomic DNA extraction.

Protocol 4: Genomic DNA Extraction and Library Preparation for Sequencing

This protocol details the extraction of genomic DNA and the amplification of sgRNA sequences for next-generation sequencing (NGS).

Materials:

-

Harvested cell pellets

-

Genomic DNA extraction kit (suitable for large cell numbers)

-

PCR amplification reagents

-

Primers for amplifying the sgRNA cassette

-

Agarose gel and gel extraction kit

Procedure:

-

Extract genomic DNA from the cell pellets using a protocol optimized for large cell numbers to ensure complete representation of the sgRNA library.

-

Use the extracted genomic DNA as a template for PCR to amplify the integrated sgRNA sequences.

-

Perform a two-step PCR to first amplify the sgRNA cassette and then add sequencing adapters and barcodes.

-

Run the final PCR product on an agarose gel and purify the band of the expected size (approximately 200-300 bp).

-

Quantify the purified library and pool samples for next-generation sequencing.

Visualizations

Experimental Workflow

Caption: Experimental workflow for a genome-wide CRISPR-Cas9 screen.

Signaling Pathway: PI3K/Akt Pathway in Drug Resistance

Caption: Simplified PI3K/Akt signaling pathway and its role in drug resistance.

References

Application Notes and Protocols: Synthesis and Evaluation of GN25 Analogs for Improved Potency and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GN25 is a novel small molecule inhibitor that disrupts the interaction between the tumor suppressor protein p53 and the transcription factor Snail.[1][2] This interaction is a key mechanism in certain cancers, particularly those with K-Ras mutations, where Snail binding leads to the suppression of p53's tumor-suppressive functions.[1][3] By blocking this binding, this compound can restore p53 expression and activity, leading to cell cycle arrest and apoptosis in cancer cells.[1] Furthermore, this compound has been shown to exhibit anti-angiogenic and anti-vasculogenic mimicry effects, adding to its potential as a multi-faceted anti-cancer agent.

The development of this compound analogs is a promising strategy to improve upon its potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the synthesis of novel this compound analogs, along with methodologies for their comprehensive evaluation.

Quantitative Data Summary

A critical aspect of developing novel analogs is the systematic evaluation and comparison of their biological activity. The following table provides a template for summarizing the key quantitative data for newly synthesized this compound analogs. Data for the parent compound, this compound, is included for reference.

| Compound ID | Structure | Molecular Weight ( g/mol ) | p53-Snail Binding Inhibition IC50 (µM) | Anti-proliferative Activity GI50 (µM) [Cell Line] | Angiogenesis Inhibition EC50 (µM) | Selectivity Index (SI) |

| This compound | 3-[{1,4-dihydro-5,8-dimethoxy-1,4-dioxo-2-naphthalenyl}thio]-propanoic acid | 350.35 | ~5 | ~10 [A549] | Not Reported | Not Reported |

| Analog-1 | [Insert Structure] | [Calculate] | [Determine Experimentally] | [Determine Experimentally] | [Determine Experimentally] | [Calculate] |

| Analog-2 | [Insert Structure] | [Calculate] | [Determine Experimentally] | [Determine Experimentally] | [Determine Experimentally] | [Calculate] |

| Analog-3 | [Insert Structure] | [Calculate] | [Determine Experimentally] | [Determine Experimentally] | [Determine Experimentally] | [Calculate] |

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. GI50 (Growth Inhibition 50) is the concentration of a test agent that causes a 50% reduction in cell growth. EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response. The Selectivity Index is a ratio of the toxic dose to the effective dose and is a measure of a drug's safety margin.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action of this compound and the workflow for developing its analogs, the following diagrams are provided.

Caption: Signaling pathway of this compound action.

Caption: Workflow for this compound analog development.

Experimental Protocols

Protocol 1: Representative Synthesis of a this compound Analog

Objective: To provide a general, representative procedure for the synthesis of a 2-thio-substituted-1,4-naphthoquinone, the core structure of this compound. This protocol is illustrative and will require optimization for specific analogs.

Materials:

-

2-hydroxy-1,4-naphthoquinone

-

Thiol-containing side chain (e.g., 3-mercaptopropanoic acid for this compound)

-

Methanol

-

Hydrochloric acid (catalytic amount)

-

Dichloromethane (DCM)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-1,4-naphthoquinone (1 equivalent) in methanol.

-

Addition of Thiol: To the stirred solution, add the desired thiol-containing side chain (1.1 equivalents).

-

Catalysis: Add a catalytic amount of hydrochloric acid to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with water to remove any remaining acid and water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound analog.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: p53-Snail Binding Inhibition Assay (GST Pull-Down)

Objective: To determine the ability of this compound analogs to inhibit the direct protein-protein interaction between p53 and Snail.

Materials:

-

Recombinant GST-tagged Snail protein

-

Recombinant His-tagged p53 protein

-

Glutathione-agarose beads

-

Binding buffer (e.g., RIPA buffer)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Primary antibodies: anti-His tag, anti-GST tag

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

This compound analog stock solutions (in DMSO)

Procedure:

-

Bead Preparation: Wash glutathione-agarose beads with binding buffer.

-

Snail Immobilization: Incubate the beads with GST-Snail in binding buffer for 1 hour at 4°C with gentle rotation to immobilize the Snail protein.

-

Washing: Wash the beads three times with wash buffer to remove unbound GST-Snail.

-

Binding Reaction:

-

In separate tubes, add the GST-Snail-bound beads.

-

Add a constant amount of His-p53 to each tube.

-

Add varying concentrations of the this compound analog (or DMSO as a vehicle control) to the tubes.

-

Incubate the mixture for 2-3 hours at 4°C with gentle rotation.

-

-

Washing: Wash the beads five times with wash buffer to remove unbound proteins.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-